1,1,1-Trifluoro-5-p-tolylpentane-2,4-dione
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Overview
Description
1,1,1-Trifluoro-5-p-tolylpentane-2,4-dione is a synthetic compound that has garnered significant attention due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes three fluorine atoms and a p-tolyl group attached to a pentane-2,4-dione backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-5-p-tolylpentane-2,4-dione typically involves the reaction of p-tolylacetic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-5-p-tolylpentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
1,1,1-Trifluoro-5-p-tolylpentane-2,4-dione has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-5-p-tolylpentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: Similar structure but lacks the p-tolyl group.
1,1,1-Trifluoro-3-phenyl-2,4-pentanedione: Contains a phenyl group instead of a p-tolyl group.
1,1,1-Trifluoro-2,4-hexanedione: Longer carbon chain but similar functional groups.
Uniqueness
1,1,1-Trifluoro-5-p-tolylpentane-2,4-dione is unique due to the presence of both the trifluoromethyl group and the p-tolyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not observed with other similar compounds.
Properties
IUPAC Name |
1,1,1-trifluoro-5-(4-methylphenyl)pentane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-8-2-4-9(5-3-8)6-10(16)7-11(17)12(13,14)15/h2-5H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTCJBROBGJIIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)CC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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